2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Overview
Description
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methyl-substituted aniline derivatives, which undergo cyclization in the presence of oxidizing agents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- 2-Methyl-1-oxo-1,2-dihydroisoquinoline-6-carboxylic acid
- 1-Oxo-2-[(pyridin-3-yl)methyl]-1,2-dihydroisoquinoline-4-carboxylic acid
Comparison: 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other isoquinoline derivatives, it may exhibit distinct pharmacological properties and synthetic utility .
Properties
IUPAC Name |
2-methyl-1-oxoisoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDGBUUSUPLGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481072 | |
Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54931-62-3 | |
Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00481072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction conditions in synthesizing 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?
A1: The synthesis of this compound (3a) from homophthalic acid involves a two-step process. The first step involves reacting homophthalic acid with dimethylformamide (DMF) and phosphoryl chloride to form 4-(dimethylaminomethylene)isochroman-1,3-dione (2a) []. Critically, the research highlights that using the same reaction conditions (HCl in MeOH) that convert 2a to 3a on analogous compounds (specifically, pyrido and 8-methylquinolino analogs of homophthalic acid) does not yield the corresponding this compound analogs. Instead, these conditions lead to the formation of different products altogether []. This difference in reactivity underscores the importance of carefully considering the specific reactants and conditions when synthesizing these types of compounds.
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